6-Anilino-7-chloroquinoline-5,8-dione
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Overview
Description
7-Chloro-6-(phenylamino)quinoline-5,8-dione is a synthetic compound derived from the quinoline family. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure features a quinoline core with a chlorine atom at the 7th position and a phenylamino group at the 6th position, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-(phenylamino)quinoline-5,8-dione typically involves the reaction of 6,7-dichloroquinoline-5,8-dione with aniline. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like benzene. The mixture is stirred at room temperature, and the product is isolated by removing the solvent and purifying the residue through flash chromatography using a mixture of ethyl acetate and hexanes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-(phenylamino)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to more reduced forms, altering its electronic properties.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: As a precursor for synthesizing other bioactive quinoline derivatives.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Industry: Used in the development of new materials and chemical processes due to its versatile reactivity.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit the phosphorylation of ERK and CDC2, leading to the induction of apoptosis in cancer cells. This mechanism is independent of the tumor suppressor p53, making it effective in both p53-wild type and p53-null cancer cells .
Comparison with Similar Compounds
7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione: Another derivative with a piperidine group instead of a phenylamino group, known for its anticancer activity.
6,7-Dichloroquinoline-5,8-dione: The precursor compound used in the synthesis of 7-chloro-6-(phenylamino)quinoline-5,8-dione.
Uniqueness: 7-Chloro-6-(phenylamino)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit key signaling pathways in a p53-independent manner sets it apart from other similar compounds.
Properties
CAS No. |
61431-03-6 |
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Molecular Formula |
C15H9ClN2O2 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
6-anilino-7-chloroquinoline-5,8-dione |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-13(18-9-5-2-1-3-6-9)14(19)10-7-4-8-17-12(10)15(11)20/h1-8,18H |
InChI Key |
VIDAPWOCSDTKSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl |
Origin of Product |
United States |
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